molecular formula C19H24N6OS B2675534 N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide CAS No. 1021061-64-2

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2675534
CAS No.: 1021061-64-2
M. Wt: 384.5
InChI Key: SKPQOYXTUDFYEJ-UHFFFAOYSA-N
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Description

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is an intriguing synthetic compound with a complex structure that combines various chemical functionalities

Scientific Research Applications

Chemistry

In organic chemistry, it serves as a building block for the synthesis of more complex molecules. It can be utilized in reactions to create libraries of compounds for screening.

Biology

This compound can act as a ligand in studying protein-ligand interactions, aiding in drug discovery processes.

Medicine

Potential pharmacological activities could be explored, including its role as an enzyme inhibitor or a receptor modulator.

Industry

Applications could extend to materials science, where it could be used in the development of new polymers or as a precursor in the synthesis of functional materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide involves multiple steps. One common approach is the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the azepan-1-yl moiety and the thiophen-2-ylacetamide group. Typically, this requires specific reagents, catalysts, and solvents under controlled conditions like temperature and pressure.

Industrial Production Methods

For industrial-scale production, the synthesis would likely involve optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability. The use of automated systems and real-time monitoring could also ensure consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: Introduction of oxygen functionalities.

  • Reduction: Removal of oxygen or addition of hydrogen.

  • Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Reagents like oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium on carbon) are typically used. Reaction conditions such as temperature, solvent type, and pH need to be meticulously controlled.

Major Products

Depending on the reaction type, the products can include:

  • Oxidation products: Ketones or carboxylic acids.

  • Reduction products: Alcohols or amines.

  • Substitution products: Various derivatives depending on the substituent introduced.

Mechanism of Action

The compound's mechanism of action depends on its specific application:

  • In biological systems , it might interact with specific molecular targets like enzymes or receptors, affecting their activity.

  • The pathways involved could include binding to active sites, altering protein conformation, or modulating signaling pathways.

Comparison with Similar Compounds

Comparison

Compared to similar compounds, N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is unique due to its specific combination of a pyrazolo[3,4-d]pyrimidine core with an azepan-1-yl and thiophen-2-ylacetamide moieties. This structural arrangement could result in distinct physical, chemical, and biological properties.

Similar Compounds

  • N-(2-(4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide

  • N-(2-(4-(piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide

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Properties

IUPAC Name

N-[2-[4-(azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6OS/c26-17(12-15-6-5-11-27-15)20-7-10-25-19-16(13-23-25)18(21-14-22-19)24-8-3-1-2-4-9-24/h5-6,11,13-14H,1-4,7-10,12H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKPQOYXTUDFYEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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